Porphobilinogen-13C3
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Overview
Description
Porphobilinogen-13C3 is a labeled variant of porphobilinogen, an organic compound that plays a crucial role in the biosynthesis of porphyrins. Porphyrins are essential for the formation of heme, chlorophyll, and other vital biological molecules. The “13C3” label indicates that three carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon. This labeling is particularly useful in various scientific studies, including metabolic tracing and molecular interaction analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Porphobilinogen-13C3 is typically synthesized through a multi-step chemical process. The synthesis begins with the preparation of isotopically labeled aminolevulinic acid (ALA-13C3). This compound is then subjected to enzymatic or chemical reactions to form this compound. The key enzyme involved in this process is delta-aminolevulinic acid dehydratase, which catalyzes the condensation of two molecules of ALA-13C3 to form this compound .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods, such as the expression of recombinant enzymes in microbial systems. Escherichia coli is commonly used as a host organism for the production of labeled ALA, which is then converted to this compound through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: Porphobilinogen-13C3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uroporphyrinogen, a precursor to heme and chlorophyll.
Reduction: Reduction reactions can convert it into different pyrrole derivatives.
Substitution: Substitution reactions can occur at the aminomethyl or carboxymethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild conditions.
Major Products: The major products formed from these reactions include uroporphyrinogen, hydroxymethyl bilane, and various substituted pyrrole derivatives .
Scientific Research Applications
Porphobilinogen-13C3 has a wide range of applications in scientific research:
Chemistry: It is used in studies of porphyrin biosynthesis and the development of new synthetic pathways for porphyrin derivatives.
Biology: It serves as a tracer in metabolic studies to understand the biosynthesis and degradation of heme and chlorophyll.
Medicine: It is used in diagnostic assays for disorders related to porphyrin metabolism, such as acute intermittent porphyria.
Industry: It is employed in the production of labeled compounds for research and development purposes.
Mechanism of Action
Porphobilinogen-13C3 exerts its effects through its role as an intermediate in the biosynthesis of porphyrins. The compound is converted into hydroxymethyl bilane by the enzyme porphobilinogen deaminase. This conversion involves the removal of the aminomethyl group and the formation of a linear tetrapyrrole, which is further processed to form uroporphyrinogen and other porphyrins. These porphyrins are essential for the synthesis of heme, chlorophyll, and other biologically important molecules .
Comparison with Similar Compounds
Aminolevulinic Acid (ALA): The precursor to porphobilinogen, involved in the same biosynthetic pathway.
Hydroxymethyl Bilane: The immediate product of porphobilinogen deamination, leading to the formation of uroporphyrinogen.
Uroporphyrinogen: A direct precursor to heme and chlorophyll, formed from hydroxymethyl bilane.
Uniqueness: Porphobilinogen-13C3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the dynamics of porphyrin biosynthesis and the role of porphobilinogen in various biological processes .
Properties
CAS No. |
1246820-69-8 |
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Molecular Formula |
C10H14N2O4 |
Molecular Weight |
229.209 |
IUPAC Name |
3-[5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)/i4+1,5+1,8+1 |
InChI Key |
QSHWIQZFGQKFMA-LGMPQVEQSA-N |
SMILES |
C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O |
Synonyms |
5-(Aminomethyl)-4-(carboxymethyl)-1H-pyrrole-3-propanoic Acid-13C3; PBG-13C3; |
Origin of Product |
United States |
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